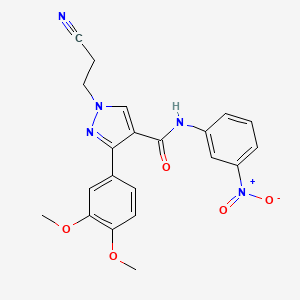![molecular formula C21H17ClN2O3 B4170970 N-(4-{[(3-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4170970.png)
N-(4-{[(3-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide
Overview
Description
N-(4-{[(3-chlorophenyl)amino]carbonyl}phenyl)-4-methoxybenzamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent for cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for various types of cancer.
Mechanism of Action
MLN4924 inhibits the activity of NAE by binding covalently to the active site of the enzyme. This prevents the activation of NEDD8, which is required for the ubiquitination and subsequent degradation of proteins by the proteasome. The accumulation of these proteins leads to the activation of the intrinsic apoptotic pathway, which ultimately results in cell death.
Biochemical and Physiological Effects:
MLN4924 has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. Inhibition of NAE by MLN4924 leads to the accumulation of tumor suppressor proteins, such as p27 and p53, which can trigger apoptosis and cell death. Additionally, MLN4924 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have a broad range of anticancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of MLN4924 is its specificity for NAE, which makes it a useful tool for studying the ubiquitin-proteasome pathway. However, one limitation of MLN4924 is its potential toxicity, which can limit its use in certain experiments. Additionally, MLN4924 has been shown to have variable effects on different types of cancer cells, which can make it difficult to predict its efficacy in clinical settings.
Future Directions
There are several future directions for the research and development of MLN4924. One potential direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of MLN4924 in clinical settings. Finally, the development of more potent and selective NAE inhibitors may lead to the development of more effective anticancer therapies.
Scientific Research Applications
MLN4924 has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that play a critical role in cell growth and survival. Inhibition of NAE by MLN4924 leads to the accumulation of these proteins, which can trigger apoptosis and cell death in cancer cells.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-[(4-methoxybenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-19-11-7-15(8-12-19)20(25)23-17-9-5-14(6-10-17)21(26)24-18-4-2-3-16(22)13-18/h2-13H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAGGRSNPRQIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4170901.png)


![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B4170933.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B4170938.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B4170946.png)
![2-[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4170950.png)
![2-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4170961.png)


![N-(3-methylphenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B4170989.png)
![2-{[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B4170992.png)
![methyl 2-({[1-(4-tert-butylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4170994.png)